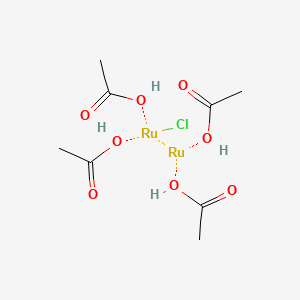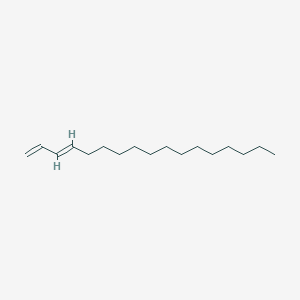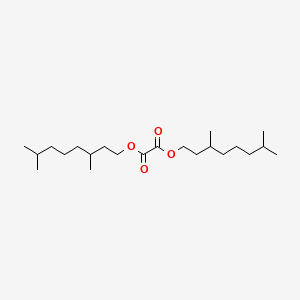
Bis(3,7-dimethyloctyl) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,7-dimethyloctyl) oxalate: is an organic compound with the molecular formula C22H42O4. It is an ester derived from oxalic acid and 3,7-dimethyloctanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,7-dimethyloctyl) oxalate typically involves the esterification of oxalic acid with 3,7-dimethyloctanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3,7-dimethyloctyl) oxalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding oxalic acid and 3,7-dimethyloctanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Oxalic acid and 3,7-dimethyloctanol.
Reduction: Alcohols.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(3,7-dimethyloctyl) oxalate is used as a reagent in organic synthesis, particularly in the preparation of other esters and polymers. Its unique structure allows for the formation of complex molecules with specific properties .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and interaction with biological macromolecules. It may serve as a model compound for understanding ester interactions in biological systems .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs and drug delivery systems. Its ability to interact with biological targets makes it a candidate for further investigation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and plasticizers .
Wirkmechanismus
The mechanism of action of bis(3,7-dimethyloctyl) oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bonds in the compound can be hydrolyzed, releasing oxalic acid and 3,7-dimethyloctanol, which may exert biological effects. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity and affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- Bis(3S)-3,7-dimethyloctyl oxalate
- Bis(2-ethylhexyl) oxalate
- Bis(2-methylpropyl) oxalate
Comparison: Bis(3,7-dimethyloctyl) oxalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets. These differences make it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
94134-44-8 |
|---|---|
Molekularformel |
C22H42O4 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
bis(3,7-dimethyloctyl) oxalate |
InChI |
InChI=1S/C22H42O4/c1-17(2)9-7-11-19(5)13-15-25-21(23)22(24)26-16-14-20(6)12-8-10-18(3)4/h17-20H,7-16H2,1-6H3 |
InChI-Schlüssel |
JOXPDGWFATYEII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCOC(=O)C(=O)OCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


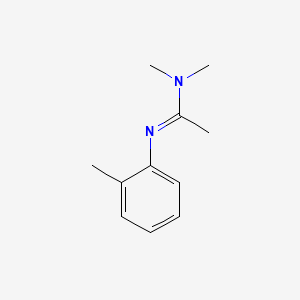
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

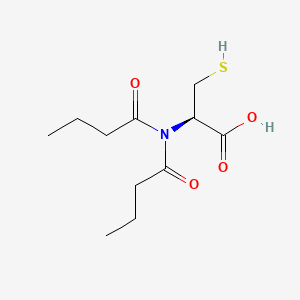

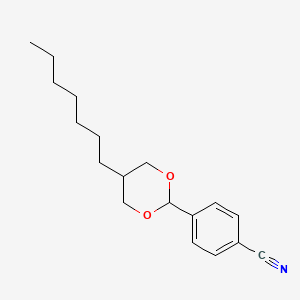
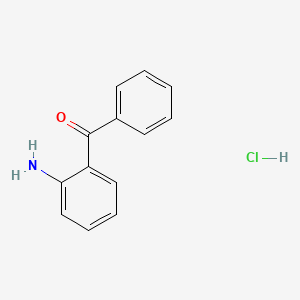
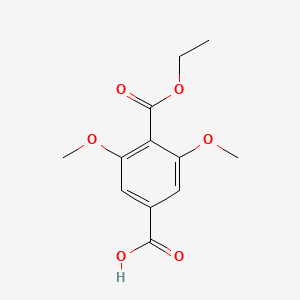

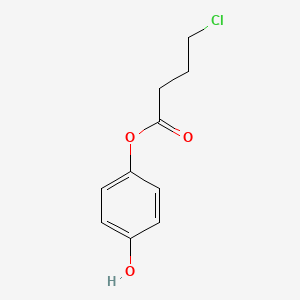
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
